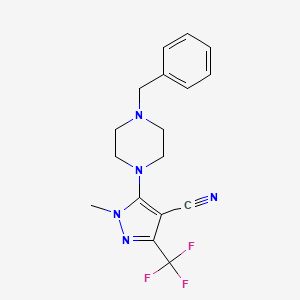

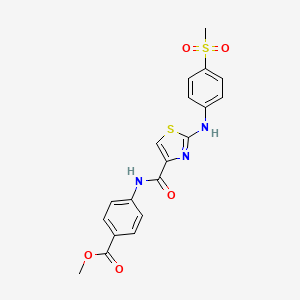

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylpiperazine (BZP) is one of a small group of benzyl-substituted piperazines . It’s a synthetic substance that does not occur naturally . BZP is a central nervous system (CNS) stimulant with around 10% of the potency of d-amphetamine .

Synthesis Analysis

BZP is normally produced commercially as the dihydrochloride, phosphate, or citrate salts . It’s closely related to the numerous diphenylmethylpiperazines, such as cyclizine .Molecular Structure Analysis

The molecular formula of BZP is C11H16N2 and it has a molecular weight of 176.3 g/mol . The substituted piperazines are dibasic amines with no stereoisomers .Chemical Reactions Analysis

BZP is used as a starting material for the synthesis of several antidepressant drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of BZP and its derivatives can vary. For example, 5-(4-Benzylpiperazino)-2-nitroaniline has a molecular weight of 312.37 .Applications De Recherche Scientifique

Molecular Imprinting

Molecularly imprinted polymers (MIPs): are designed to recognize and bind specific target molecules. The benzylpiperazine moiety of the compound can be used in the molecular imprinting process to create polymers with high affinity for certain substances. This application is particularly relevant in the development of sensors and separation technologies for pharmaceuticals .

Antimicrobial Activity

Compounds with the pyrazole moiety have been shown to exhibit antimicrobial properties . The trifluoromethyl group in the compound may enhance these properties, making it a potential candidate for the development of new antimicrobial agents that could be effective against a range of gram-positive and gram-negative bacteria , as well as M. tuberculosis .

Antiproliferative Agents

The structural complexity of the compound suggests potential use in the development of antiproliferative agents . Research into similar structures has indicated effectiveness against various human solid tumor cell lines, which could make this compound a valuable asset in cancer research .

Drug Abuse Detection

Due to the structural similarity to benzylpiperazine, a known illicit drug, this compound could be used to create selective binding sites in polymers for the detection of drug abuse. This application could be particularly useful in forensic science for the broad-based capture and enrichment of illicit drug blends .

Kinase Inhibition

Pyrazole derivatives have been identified as potent kinase inhibitors . The compound’s unique structure could be explored for its ability to inhibit specific kinases, which is a promising approach in the treatment of various diseases, including cancer and inflammatory disorders .

Antioxidant Properties

The presence of the benzylpiperazine and pyrazole moieties suggests that the compound may possess antioxidant capabilities . This could be significant in the development of therapeutic agents aimed at protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders .

Mécanisme D'action

Target of Action

It is related to benzylpiperazine (bzp), a central nervous system (cns) stimulant . BZP has been found to have around 10% of the potency of d-amphetamine .

Mode of Action

It is known that bzp, a related compound, acts as a cns stimulant . This suggests that 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may also interact with the CNS, possibly affecting neurotransmitter levels or receptor activity.

Biochemical Pathways

Given its relation to bzp, it may influence pathways related to neurotransmitter synthesis, release, or reuptake in the cns .

Pharmacokinetics

It is known that after a dose of bzp, the mean blood concentration in human volunteers reached a peak after 65 hours . This suggests that the compound may have similar ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

It is known that bzp increases pulse rate, blood pressure (systolic and diastolic), and pupillary dilation . This suggests that 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may have similar physiological effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-9-7-24(8-10-25)12-13-5-3-2-4-6-13/h2-6H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGHVCYLZYVJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)